H-Val-his-leu-thr-pro-OH
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Overview
Description
H-Val-his-leu-thr-pro-OH is a synthetic pentapeptide composed of the amino acids valine, histidine, leucine, threonine, and proline. This compound is known for its role as an N-terminal pentapeptide of human hemoglobin beta (Hb A and the pathological HbS, which differ in position 6) . It has a molecular weight of 565.67 g/mol and a chemical formula of C₂₆H₄₃N₇O₇ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-his-leu-thr-pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (proline) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (threonine) is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (leucine, histidine, and valine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Val-his-leu-thr-pro-OH can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield histidine derivatives, while substitution reactions can produce peptide analogs with different amino acid sequences .
Scientific Research Applications
H-Val-his-leu-thr-pro-OH has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and as a ligand for antibodies.
Medicine: Studied for its potential therapeutic applications, including its role in hemoglobin function and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of H-Val-his-leu-thr-pro-OH involves its interaction with specific molecular targets. As a peptide, it can bind to proteins and enzymes, influencing their activity. For example, it has been used as a ligand for the anti-HbA1c antibody, indicating its role in modulating hemoglobin function .
Comparison with Similar Compounds
Similar Compounds
H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH: Another peptide with a different sequence but similar applications in biochemical research.
H-Val-Ile-Val-Lys-Leu-Ile-Pro-Ser-Thr-Ser-Ser-Ala-Val-Asp-Thr-Pro-Tyr-Leu-Asp-Ile-Thr-Tyr-His-Phe-Val-Ala-Gln-Arg-Leu-Pro-Leu-OH: A longer peptide used in studies of myasthenia gravis.
Uniqueness
H-Val-his-leu-thr-pro-OH is unique due to its specific sequence and its role as an N-terminal pentapeptide of human hemoglobin beta. This makes it particularly valuable in studies related to hemoglobin function and related diseases .
Properties
Molecular Formula |
C26H43N7O7 |
---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H43N7O7/c1-13(2)9-17(23(36)32-21(15(5)34)25(38)33-8-6-7-19(33)26(39)40)30-22(35)18(10-16-11-28-12-29-16)31-24(37)20(27)14(3)4/h11-15,17-21,34H,6-10,27H2,1-5H3,(H,28,29)(H,30,35)(H,31,37)(H,32,36)(H,39,40)/t15-,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
BYCSDJAWFOZAFO-WUEZWNDSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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